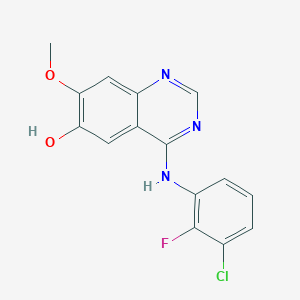

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O2/c1-22-13-6-11-8(5-12(13)21)15(19-7-18-11)20-10-4-2-3-9(16)14(10)17/h2-7,21H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBZUFGPXJGXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol synthesis pathway

Mechanism: The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly electrophilic. The amino group of the aniline acts as a nucleophile, attacking the C4 carbon and displacing the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent like isopropanol or acetonitrile at elevated temperatures. [5]

Detailed Protocol: SNAr Coupling

Objective: To synthesize 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate.

Materials:

-

4-chloro-7-methoxyquinazolin-6-yl acetate (1.0 equiv)

-

3-chloro-2-fluoroaniline (1.0-1.2 equiv)

-

Isopropanol (solvent)

Procedure:

-

Suspend the 4-chloroquinazoline intermediate and 3-chloro-2-fluoroaniline in isopropanol.

-

Heat the mixture to reflux (approx. 80-90 °C) under an inert atmosphere. The reaction often generates HCl, which can protonate the product, driving it out of solution as a hydrochloride salt. [5]3. Monitor the reaction by HPLC for 4-6 hours until completion.

-

Cool the reaction mixture. The product hydrochloride salt typically precipitates.

-

Collect the precipitate by filtration, wash with cold isopropanol, and dry.

-

The salt can be neutralized by treatment with an aqueous base (e.g., NaHCO₃) to yield the free base product.

Final Synthetic Steps

-

Hydrolysis: The acetate protecting group on the C6 hydroxyl is removed under basic conditions, for example, using methanolic ammonia or sodium hydroxide, to reveal the free phenol, yielding this compound. [5]2. Side Chain Installation: The final piperidine-containing side chain is installed via a Williamson ether synthesis. The C6 hydroxyl is deprotonated with a base like potassium carbonate (K₂CO₃), and the resulting phenoxide is reacted with a suitable electrophile, such as 1-(chloromethyl)-4-methylpiperidine or its equivalent tosylate.

-

Alternative Final Step - Reductive Amination: Some routes install a piperidinemethanol side chain and then perform a final N-methylation. This is achieved through reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride or formic acid. [4]

Alternative Synthesis via Dimroth Rearrangement

To overcome the limitations of the multi-step convergent route, such as the use of harsh chlorinating agents and numerous protection/deprotection steps, a more elegant synthesis has been developed. [4]This route leverages a microwave-assisted Dimroth rearrangement to construct the quinazoline core efficiently.

Rationale and Advantages

The Dimroth rearrangement pathway offers several key advantages:

-

Fewer Steps: The synthesis is accomplished in 9 steps compared to 12-14 in some traditional routes. [4]* Reduced Purification: Only four steps in a reported synthesis required chromatographic purification. [4]* Milder Conditions: It avoids the use of harsh reagents like thionyl chloride.

-

Improved Efficiency: The key rearrangement step is accelerated by microwave irradiation, significantly reducing reaction times. [4]

Pathway Overview

This route begins with a different precursor and builds the quinazoline ring via a formamidine intermediate, which then rearranges to the final scaffold.

Caption: Flowchart of the Vandetanib synthesis via Dimroth rearrangement.

The key step involves reacting an N-arylformamidine with a substituted aminobenzonitrile. Under microwave heating, this mixture undergoes cyclization and rearrangement to directly form the 4-anilinoquinazoline core, bypassing the need for a 4-chloro intermediate. [4]

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to meet pharmaceutical standards.

-

Purification: Common techniques include recrystallization for crystalline solids and silica gel column chromatography for purifying amorphous intermediates or removing closely related impurities. [4]* Characterization: The identity and purity of Vandetanib and its key intermediates are confirmed using a suite of analytical methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight. [6] * Elemental Analysis: To confirm the elemental composition. [6] * High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

-

-

Impurity Profile: Potential process-related impurities include starting materials and intermediates. Degradation impurities can also form, such as N-desmethylvandetanib (a known metabolite) and vandetanib-N-oxide. [2][7]These must be identified, quantified, and controlled within acceptable limits.

Comparative Summary of Synthetic Routes

The choice of a synthetic route for industrial-scale production depends on factors like cost, efficiency, safety, and environmental impact.

| Parameter | Convergent Pathway | Dimroth Rearrangement Pathway |

| Typical No. of Steps | 12 - 14 | 9 |

| Key Intermediate | 4-Chloroquinazoline | N-Arylformamidine |

| Key Reaction | SNAr Coupling | Microwave-Assisted Rearrangement |

| Reagents of Note | SOCl₂ or POCl₃ (Harsh) | DMF-DMA, Microwave (Milder) |

| Purification | Multiple chromatographic steps often required | Fewer chromatographic steps reported [4] |

| Overall Yield | 4–20% (Reported range) [4] | ~7% (Reported) [4] |

| Scalability | Well-established but can be cumbersome | Potentially more efficient for large-scale synthesis |

Conclusion

The synthesis of Vandetanib (this compound) has evolved from traditional, linear/convergent sequences to more sophisticated and efficient modern methodologies. The classic convergent pathway, while robust and reliable, involves a significant number of steps and the use of harsh reagents. In contrast, the innovative application of the Dimroth rearrangement, particularly with microwave assistance, provides a faster and more streamlined approach that is highly attractive for industrial production. [4]This alternative route reduces the number of synthetic operations and purification steps, aligning with the principles of green chemistry and process efficiency. Continued research in this area will likely focus on further optimizing reaction conditions, minimizing waste, and developing even more convergent and atom-economical pathways to this vital anticancer therapeutic.

References

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (MDPI) [Link]

-

An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (PMC - NIH) [Link]

-

Synthesis of anticancer drug vandetanib. (ResearchGate) [Link]

-

Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. (PMC - NIH) [Link]

- Method for synthesizing Vandetanib compound.

- Preparation method of vandetanib.

-

Inhibitory Effects of Vandetanib on Catecholamine Synthesis in Rat Pheochromocytoma PC12 Cells. (PMC - NIH) [Link]

-

Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. (PubMed) [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (Universitas Gadjah Mada) [Link]

-

Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (MDPI) [Link]

-

Vandetanib Impurities and Related Compound. (Veeprho) [Link]

-

N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. (Chemsrc) [Link]

-

What is the mechanism of Vandetanib?. (Patsnap Synapse) [Link]

-

Separation of vandetanib and its metabolites formed by human (A), rat... (ResearchGate) [Link]

Sources

- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 2. veeprho.com [veeprho.com]

- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 4. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Foreword: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug development, particularly within oncology, the success of a therapeutic candidate is intrinsically linked to its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, a quinazoline derivative of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the implications of these properties for further development. Every protocol described herein is designed as a self-validating system, ensuring the generation of robust and reliable data.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the bedrock of all subsequent characterization.

IUPAC Name: this compound

CAS Number: 612501-52-7[1]

Molecular Formula: C₁₅H₁₁ClFN₃O₂[1][2]

Molecular Weight: 319.72 g/mol [1][2]

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The viability of a compound for development is contingent upon a reliable and scalable synthetic route. The synthesis of this compound can be achieved through a multi-step process, as outlined in the literature.[2]

Synthetic Pathway Overview

A plausible synthetic route involves the initial formation of a substituted quinazoline precursor, followed by a nucleophilic aromatic substitution reaction.

Caption: Generalized synthetic workflow for the target compound.

Detailed Experimental Protocol (Adapted from CN108329276)

-

Step 1: Synthesis of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate. A precursor, such as 4-chloro-7-methoxyquinazolin-6-yl acetate, is dissolved in an appropriate solvent like isopropanol. To this solution, 3-chloro-2-fluoroaniline is added. The reaction mixture is heated under an inert atmosphere for several hours. Progress is monitored by a suitable analytical technique like HPLC.

-

Step 2: Synthesis of this compound. The acetate-protected intermediate from Step 1 is dissolved in a solvent such as methanol. An aqueous ammonia solution is then added, and the mixture is stirred at room temperature. The reaction is monitored until completion. The final product is isolated by removing the solvent under reduced pressure.[2]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) in the nucleophilic aromatic substitution step is crucial to prevent oxidation of the aniline reactant and other sensitive functional groups at elevated temperatures.

-

Solvent Selection: Isopropanol is a common choice for this type of reaction as it has a suitable boiling point for the reaction temperature and can dissolve both the quinazoline precursor and the aniline. Methanol in the final deprotection step is an effective solvent for the acetate intermediate and is easily removed.

-

Base-catalyzed Deprotection: The use of ammonia provides a mild basic condition for the hydrolysis of the acetate protecting group, minimizing the risk of side reactions on the quinazoline core.

Physicochemical Properties

The physicochemical properties of a molecule are determinative of its behavior in biological systems. Due to the limited availability of experimental data for this specific isomer, a combination of data from suppliers and high-quality computational predictions are presented.

Summary of Physicochemical Parameters

| Property | Value/Description | Source/Method | Significance in Drug Development |

| Physical Form | Solid, white to light yellow powder or crystals. | Vendor Data[2][3] | Influences handling, formulation, and dissolution rate. |

| Melting Point | No experimental data available. | - | A key indicator of purity and lattice energy. |

| Solubility | Soluble in DMSO.[3] Aqueous solubility is predicted to be low. | Vendor Data & Computational Prediction | Critical for bioavailability and formulation development. |

| LogP (Octanol/Water Partition Coefficient) | Predicted: 3.8 - 4.1 | Computational Prediction (e.g., XLogP3)[4] | A measure of lipophilicity, impacting permeability and metabolism. |

| pKa (Acid Dissociation Constant) | Predicted Acidic pKa: ~8.2 (Phenolic -OH), Predicted Basic pKa: ~4.5 (Quinazoline N) | Computational Prediction (e.g., Chemicalize, MarvinSketch)[5][6][7] | Determines the ionization state at physiological pH, affecting solubility and target binding. |

Solubility

The solubility of a compound is a critical factor for its absorption. Poor aqueous solubility is a common challenge for kinase inhibitors.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water (or buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The solubility is reported in units of mg/mL or µM.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This is the gold standard for solubility measurement as it allows for the system to reach thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducibility. 37°C is often used to mimic physiological conditions.

-

pH Control: For ionizable compounds, solubility can be highly pH-dependent. Using buffers at different pH values (e.g., 4.5, 6.8, 7.4) provides a more complete solubility profile.

Lipophilicity (LogP)

LogP is a measure of a compound's differential solubility in a biphasic system of octanol and water, representing its lipophilicity.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Preparation of Phases: Octanol and water are mutually saturated by mixing and allowing them to separate.

-

Compound Distribution: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Equilibration: A known volume of the second phase is added, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases. The system is then allowed to equilibrate.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa values indicate the strength of the acidic and basic centers in the molecule.

Caption: Predicted ionizable sites on the target molecule.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-methanol mixture to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa values are determined from the inflection points of this curve.

Causality Behind Experimental Choices:

-

Potentiometric Titration: This method directly measures the change in pH as a function of added acid or base, providing a reliable determination of the pKa.

-

Co-solvent: For compounds with low water solubility, a co-solvent like methanol is necessary to keep the compound in solution throughout the titration. The effect of the co-solvent on the pKa should be noted or corrected for.

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.

General Stability of Quinazoline Derivatives

Quinazoline derivatives are generally stable under normal storage conditions.[8] However, they can be susceptible to degradation under certain conditions.

-

pH-dependent Stability: The quinazoline ring system can be susceptible to hydrolytic degradation under strongly acidic or basic conditions.

-

Photostability: Aromatic systems can be susceptible to photodegradation.

-

Oxidative Stability: The electron-rich aromatic rings and the secondary amine linker could be susceptible to oxidation.

Experimental Protocol for Preliminary Stability Assessment:

-

Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).

-

Incubation Conditions: Aliquots of the stock solution are diluted into different aqueous buffers (e.g., pH 2, 7.4, and 9) and incubated at different temperatures (e.g., room temperature and 40°C) and light conditions (exposed to light and protected from light).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), samples are taken and analyzed by a stability-indicating HPLC method.

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration.

Conclusion: Implications for Drug Development

The physicochemical profile of this compound, based on available data and computational predictions, presents a molecule with characteristics typical of many kinase inhibitors. Its predicted low aqueous solubility and high lipophilicity suggest that formulation strategies, such as the use of solubility enhancers or amorphous solid dispersions, may be necessary to achieve adequate oral bioavailability. The predicted pKa values indicate that the molecule's charge state, and therefore its solubility and interactions with biological membranes, will be pH-dependent within the physiological range.

The provided synthesis route appears feasible for laboratory-scale production, but further optimization would be required for larger-scale manufacturing. The stability of the compound under various stress conditions needs to be experimentally determined to establish appropriate storage and handling procedures.

This in-depth guide provides a foundational understanding of the key physicochemical properties of this compound. The outlined experimental protocols offer a robust framework for obtaining the necessary data to support its progression through the drug discovery and development pipeline.

References

-

PubChem. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. [Link]

-

ResearchGate. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

-

MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]

-

precisionFDA. N-(3-CHLORO-4-FLUOROPHENYL)-7-METHOXY-6-NITROQUINAZOLIN-4-AMINE. [Link]

-

Reddit. Why are the predicted pKa values different ?[Link]

-

PubMed. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors...[Link]

-

ResearchGate. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link]

-

Chemaxon Docs. Training the pKa Plugin. [Link]

-

Chemicalize. Instant Cheminformatics Solutions. [Link]

-

Chemaxon Docs. pKa calculation. [Link]

-

MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

-

PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

-

PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

-

YouTube. Tools for Estimating pKa. [Link]

-

Taylor & Francis Online. Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. [Link]

-

CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

-

Wikipedia. Chemicalize. [Link]

-

SciProfiles. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

-

ResearchGate. pKa values predicted using Marvin Sketch 16.11.28.[Link]

-

RSC Publishing. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

-

Rowan Scientific. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]

-

ResearchGate. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [Link]

-

Chemaxon. Calculators & Predictors. [Link]

-

Rlavie. CAS 612501-52-7|4-(3-Chloro-2-Fluoroanilino)-6-Hydroxy-7-Methoxyquinazoline. [Link]

-

Autech. This compound. [Link]

Sources

- 1. This compound | 612501-52-7 [sigmaaldrich.com]

- 2. 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7- methoxyquinazoline | 612501-52-7 [chemicalbook.com]

- 3. 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline | CAS 612501-52-7 | Sun-shinechem [sun-shinechem.com]

- 4. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | C15H11ClFN3O2 | CID 10471217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. mdpi.com [mdpi.com]

The Multi-Targeted Kinase Inhibitor Vandetanib: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib (formerly known as ZD6474), with the chemical name 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI). It has garnered significant attention in oncology for its ability to simultaneously inhibit key pathways involved in tumor growth, progression, and angiogenesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of Vandetanib, detailing its interactions with its primary targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. We will explore the downstream signaling consequences of this inhibition, discuss mechanisms of acquired resistance, and provide detailed protocols for the experimental validation of its activity.

Introduction: The Rationale for Multi-Targeted Kinase Inhibition

The complexity and redundancy of signaling pathways in cancer cells often lead to the development of resistance to therapies that target a single molecular abnormality. Vandetanib was developed to overcome this challenge by concurrently blocking multiple critical oncogenic signaling cascades.[1][2][3] Its primary targets, VEGFR-2, EGFR, and RET, are all receptor tyrosine kinases (RTKs) that, when dysregulated, play pivotal roles in cell proliferation, survival, and the formation of a tumor-sustaining microenvironment.[1][4] Vandetanib's unique activity profile makes it a valuable therapeutic agent, particularly in malignancies driven by these pathways, such as medullary thyroid carcinoma (MTC).[5][6][7]

Molecular Targets and Binding Kinetics

Vandetanib functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the kinase domain of its target receptors.[8][9] This prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling.

Target Selectivity and Potency

Vandetanib exhibits potent inhibitory activity against its primary targets, with varying degrees of affinity. The in vitro inhibitory concentrations (IC50) highlight its potent effect on VEGFR-2, with significant activity against RET and EGFR as well.

| Target Kinase | IC50 (nM) | Cellular/Assay Context | Reference |

| VEGFR-2 (KDR) | 40 | Cell-free kinase assay | [10] |

| VEGFR-3 (Flt-4) | 110 | Cell-free kinase assay | [10] |

| RET | 130 | Cell-free kinase assay | [10] |

| EGFR | 500 | Cell-free kinase assay | [10] |

Structural Basis of Inhibition: Insights into the Binding Pocket

The 4-anilinoquinazoline core of Vandetanib is a key structural feature that enables its interaction with the ATP-binding site of tyrosine kinases.[11]

-

EGFR and RET: Co-crystal structures of Vandetanib with mutant EGFR (PDB: 2IVU) and RET (PDB: 2IVU) have provided detailed insights into its binding mode. These structures reveal key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket that stabilize the drug-receptor complex.

Dissecting the Signaling Cascades: Downstream Consequences of Inhibition

By blocking the autophosphorylation of VEGFR-2, EGFR, and RET, Vandetanib effectively shuts down multiple downstream signaling pathways that are essential for tumor cell survival and proliferation.

Inhibition of VEGFR-2 Signaling and Anti-Angiogenic Effects

Vandetanib's potent inhibition of VEGFR-2, primarily expressed on endothelial cells, is central to its anti-angiogenic activity. This disrupts the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Caption: Vandetanib inhibits VEGFR-2 signaling.

Downstream pathways affected by VEGFR-2 inhibition include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway reduces endothelial cell proliferation.[4][15]

-

PI3K/AKT Pathway: Blocking this pathway leads to decreased endothelial cell survival.[4]

-

PLCγ/PKC Pathway: Inhibition of this cascade affects vascular permeability and endothelial cell migration.[16]

Inhibition of EGFR Signaling and Direct Anti-Tumor Effects

In tumor cells that overexpress or have activating mutations in EGFR, Vandetanib exerts a direct anti-proliferative and pro-apoptotic effect.

Caption: Vandetanib inhibits EGFR signaling.

Key downstream pathways inhibited by Vandetanib's action on EGFR include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway is critical for halting uncontrolled cell proliferation.[17]

-

PI3K/AKT Pathway: Blocking this pathway promotes apoptosis and inhibits cell survival.[1]

-

STAT3/5 Pathway: Inhibition of STAT phosphorylation reduces the expression of genes involved in proliferation and survival.[17][18]

Inhibition of RET Signaling in Medullary Thyroid Carcinoma

Mutations in the RET proto-oncogene are a hallmark of both hereditary and sporadic MTC. Vandetanib directly targets these constitutively active RET kinases.

Caption: Vandetanib inhibits RET signaling.

The primary downstream pathways affected by RET inhibition in MTC are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway is a major contributor to the anti-proliferative effects of Vandetanib in RET-mutant MTC.[4][19]

-

PI3K/AKT Pathway: Blocking this survival pathway is crucial for inducing apoptosis in MTC cells.[4]

Mechanisms of Acquired Resistance to Vandetanib

Despite its efficacy, acquired resistance to Vandetanib can emerge. Understanding these mechanisms is critical for developing subsequent lines of therapy.

-

Secondary Mutations in the Target Kinase:

-

Activation of Bypass Signaling Pathways:

-

Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins can actively transport Vandetanib out of the cancer cells, reducing its intracellular concentration and efficacy.

Experimental Protocols for Characterizing Vandetanib's Activity

The following protocols provide a framework for the in vitro and cellular characterization of Vandetanib's mechanism of action.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of Vandetanib to displace a fluorescent tracer from the ATP-binding pocket of the target kinase.

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™-conjugated tracer that binds to the ATP pocket. Inhibitor binding displaces the tracer, leading to a decrease in the FRET signal.[25]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 5X Kinase Buffer, the target kinase (e.g., VEGFR-2, EGFR, or RET), the appropriate Alexa Fluor™ tracer, and a Eu-labeled anti-tag antibody according to the manufacturer's instructions.

-

Compound Dilution: Prepare a serial dilution of Vandetanib in the kinase buffer.

-

Kinase Reaction:

-

Add 2.5 µL of 4X Vandetanib dilution to the wells of a 384-well plate.

-

Add 2.5 µL of 4X kinase solution.

-

Add 5 µL of a 2X mixture of the tracer and ATP.

-

Mix gently and incubate for 1 hour at room temperature.

-

-

Detection:

-

Add 10 µL of a 2X solution of the Eu-labeled antibody and EDTA (to stop the reaction).

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (tracer) and 615 nm (europium). The emission ratio (665/615) is used to determine the degree of inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of Vandetanib on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[26][27][28]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2, TT cells for RET) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of Vandetanib concentrations and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

-

Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of Vandetanib.

Western Blotting for Phosphorylated Kinases

This technique is used to directly assess the inhibitory effect of Vandetanib on the phosphorylation of its target kinases and downstream signaling proteins.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.[29][30][31][32]

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and treat with Vandetanib at various concentrations for a specified time.

-

For receptor tyrosine kinases, it may be necessary to stimulate the cells with the corresponding ligand (e.g., EGF for EGFR, VEGF for VEGFR-2) for a short period before lysis.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample in Laemmli buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-EGFR, anti-p-VEGFR-2, anti-p-RET) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane extensively with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to confirm equal loading.

Conclusion

Vandetanib is a well-characterized multi-targeted tyrosine kinase inhibitor with a clear mechanism of action against VEGFR-2, EGFR, and RET. Its ability to simultaneously disrupt tumor angiogenesis and directly inhibit tumor cell proliferation and survival provides a strong rationale for its use in cancers driven by these signaling pathways. A thorough understanding of its molecular interactions, downstream effects, and potential resistance mechanisms is essential for its optimal clinical application and for the development of next-generation inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted activity of Vandetanib and other multi-targeted kinase inhibitors.

References

- Chen, X., et al. (2020). YAP confers resistance to vandetanib in medullary thyroid cancer. Biochemistry and Cell Biology, 98(3), 443-448.

- Fallahi, P., et al. (2017). The safety and efficacy of vandetanib in the treatment of progressive medullary thyroid cancer. Expert Review of Clinical Pharmacology, 10(6), 595-603.

- Morabito, A., et al. (2009). Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions. The Oncologist, 14(4), 378-390.

-

National Cancer Institute. (2011). Targeted Therapy Shows Benefit in Rare Type of Thyroid Cancer. Retrieved from [Link]

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Piutti, C., et al. (2019). Medullary thyroid cancer treated with vandetanib: predictors of a longer and durable response in a real-life setting. Endocrine, 64(2), 297-306.

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Wells, S. A., et al. (2012). Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial. Journal of Clinical Oncology, 30(2), 134-141.

- Zhang, L., et al. (2020). YAP confers resistance to vandetanib in medullary thyroid cancer. Biochemistry and Cell Biology, 98(3), 443-448.

-

AstraZeneca. (2011). Caprelsa (vandetanib) Prescribing Information. Retrieved from [Link]

- Zhang, L., et al. (2020). YAP confers resistance to vandetanib in medullary thyroid cancer. Biochemistry and Cell Biology, 98(3), 443-448.

- Kim, H. S., et al. (2010). Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma. Head & Neck, 32(11), 1526-1535.

- Pornsuriyasak, P., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(10), 2294-2298.

- Valerio, M. R., et al. (2017). Medullary thyroid cancer treated with vandetanib: predictors of a longer and durable response in a real-life setting. Endocrine, 58(2), 293-301.

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

- Ferrari, S. M., et al. (2017). Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Patient Preference and Adherence, 11, 1059-1067.

-

RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]

-

Wako Chemicals. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved from [Link]

- Ciardiello, F., et al. (2011). Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. International Journal of Cancer, 129(6), 1537-1547.

-

ResearchGate. (n.d.). How to do western blot for phosphorylated protein?. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Vandetanib?. Retrieved from [Link]

-

American Association for Cancer Research. (2022). RET signaling pathway and RET inhibitors in human cancer. Retrieved from [Link]

- Heymach, J. V., et al. (2007). Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis.

- Wu, G., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599293.

-

ResearchGate. (n.d.). Structures of vandetanib as EGFR/VEGFR-2 tyrosine kinase inhibitor. Retrieved from [Link]

- Rich, J. N. (2006). Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. Drugs of the Future, 31(10), 863.

- Morabito, A., et al. (2009). Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions. The Oncologist, 14(4), 378-390.

- Langenkamp, E., et al. (2012). Pharmacological targeting of VEGFR2/EGFR with vandetanib resulted in downregulation of the target receptors at the protein level, while mRNA remained unaffected. PLoS One, 7(10), e48560.

- Annunziata, C. M., et al. (2010). Vandetanib, designed to inhibit VEGFR2 and EGFR signaling, had no clinical activity as monotherapy for recurrent ovarian cancer and no detectable modulation of VEGFR2. Clinical Cancer Research, 16(2), 664-672.

- Li, Y., et al. (2022). Vandetanib drives growth arrest and promotes sensitivity to imatinib in chronic myeloid leukemia by targeting ephrin type-B receptor 4. Cancer Science, 113(1), 246-260.

-

ResearchGate. (n.d.). The common interacting amino acid residues of the ATP-binding site of.... Retrieved from [Link]

- Stine, Z. E., et al. (2021). EGFRvIII Confers Sensitivity to Saracatinib in a STAT5-Dependent Manner in Glioblastoma. Cancers, 13(16), 4153.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vandetanib. Retrieved from [Link]

- Drosten, M., & Barbacid, M. (2020). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Cancer Cell, 37(4), 543-565.

- Uddin, M. J., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Molecules, 26(20), 6171.

- Nakaoku, T., et al. (2018). A secondary RET mutation in the activation loop conferring resistance to vandetanib.

-

IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. (n.d.). vandetanib. Retrieved from [Link]

- Hong, D. S., et al. (2011). Inhibition of the Ras/Raf/MEK/ERK and RET kinase pathways with the combination of the multikinase inhibitor sorafenib and the farnesyltransferase inhibitor tipifarnib in medullary and differentiated thyroid malignancies. Journal of Clinical Endocrinology & Metabolism, 96(4), 997-1005.

-

RCSB PDB. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. Retrieved from [Link]

- Vasan, N., et al. (2022).

Sources

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zekerovername.nl [zekerovername.nl]

- 5. Vandetanib confers clinical benefit for certain patients with medullary thyroid cancer [healio.com]

- 6. Targeted Therapy Shows Benefit in Rare Type of Thyroid Cancer - NCI [cancer.gov]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. vandetanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. vandetanib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Inhibition of the Ras/Raf/MEK/ERK and RET kinase pathways with the combination of the multikinase inhibitor sorafenib and the farnesyltransferase inhibitor tipifarnib in medullary and differentiated thyroid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. erc.bioscientifica.com [erc.bioscientifica.com]

- 21. A secondary RET mutation in the activation loop conferring resistance to vandetanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. YAP confers resistance to vandetanib in medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 26. researchhub.com [researchhub.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 30. raybiotech.com [raybiotech.com]

- 31. phos-tag.com [phos-tag.com]

- 32. researchgate.net [researchgate.net]

The 4-Anilinoquinazoline Scaffold: A Privileged Motif for Targeting Key Drivers of Malignancy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The 4-anilinoquinazoline core is a cornerstone of modern oncology drug discovery, serving as the foundational chemical scaffold for a multitude of clinically successful targeted therapies. Its inherent ability to mimic the purine ring of adenosine triphosphate (ATP) allows for high-affinity binding to the ATP-binding pocket of various protein kinases, enzymes that are frequently dysregulated in cancer. This guide provides a comprehensive overview of the key biological targets of 4-anilinoquinazoline derivatives, delves into the mechanistic basis of their action, and presents detailed, field-proven methodologies for their investigation and validation.

The Rise of a Privileged Scaffold: Why 4-Anilinoquinazoline?

The success of the 4-anilinoquinazoline scaffold lies in its specific and potent inhibition of tyrosine kinases, a class of enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.[1] The quinazoline ring system effectively occupies the adenine-binding region of the kinase, while the anilino moiety projects into an adjacent hydrophobic pocket, a feature that allows for the fine-tuning of selectivity and potency through chemical modification.[2] This modular nature has enabled the development of a diverse array of inhibitors targeting various oncogenic kinases.

Primary Biological Targets and Their Signaling Networks

While the 4-anilinoquinazoline scaffold has demonstrated activity against a range of kinases, its most profound impact has been in the inhibition of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation.

Epidermal Growth Factor Receptor (EGFR): The Archetypal Target

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a primary target of 4-anilinoquinazoline derivatives.[3][4] Overexpression or activating mutations of EGFR are hallmarks of various solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, leading to uncontrolled cell proliferation and survival.[5]

Mechanism of Action and Downstream Signaling:

4-anilinoquinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain.[1] This prevents EGFR autophosphorylation upon ligand binding, thereby blocking the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.

Caption: EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is the primary mediator of the pro-angiogenic effects of VEGF-A.[7] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[8]

Mechanism of Action and Rationale for Dual Inhibition:

Similar to their action on EGFR, 4-anilinoquinazoline derivatives can inhibit the ATP-binding site of the VEGFR-2 kinase domain.[9] This blocks VEGFR-2 autophosphorylation and downstream signaling, leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation.

The crosstalk between EGFR and VEGFR signaling pathways provides a strong rationale for the development of dual EGFR/VEGFR-2 inhibitors.[10] For instance, some tumors can overcome EGFR inhibition by upregulating VEGF expression.[10] Therefore, simultaneous blockade of both pathways with a single agent, such as vandetanib, can offer a more comprehensive and durable anti-tumor response.[11]

Caption: VEGFR-2 signaling and its inhibition by 4-anilinoquinazoline derivatives.

Emerging and Off-Target Kinases

The promiscuity of the 4-anilinoquinazoline scaffold, while a challenge for selectivity, has also led to the discovery of novel therapeutic targets.

-

HER2/neu (ErbB2): A member of the ErbB family, HER2 is often co-targeted with EGFR by dual inhibitors like lapatinib.[12]

-

Cyclin-Dependent Kinase 2 (CDK2) and p38 Kinase: X-ray crystallography studies have revealed that 4-anilinoquinazoline derivatives can bind to the ATP-binding sites of these serine/threonine kinases, suggesting potential applications beyond anti-cancer therapy.[13]

-

Cyclin G Associated Kinase (GAK): Screening of kinase inhibitor libraries has identified 4-anilinoquinazolines as potent inhibitors of GAK, a regulator of viral entry and intracellular trafficking.[14][15]

-

Protein Kinase Novel 3 (PKN3): Recent studies have identified 4-anilinoquinolines as potent inhibitors of PKN3, a kinase implicated in pancreatic and prostate cancer.[16]

Experimental Validation of Biological Targets: A Methodological Guide

The identification and validation of the biological targets of 4-anilinoquinazoline derivatives are critical steps in the drug discovery process. A multi-pronged approach, combining biochemical, cell-based, and proteomics-based assays, is essential for a comprehensive understanding of a compound's mechanism of action.

In Vitro Biochemical Kinase Assays

These assays directly measure the inhibitory activity of a compound against a purified kinase enzyme. They are crucial for determining potency (IC50) and for initial selectivity profiling.

Representative Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[11][17]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer containing the appropriate concentrations of Tris-HCl, MgCl2, BSA, and DTT.

-

Prepare a 2.5X ATP/Substrate mix in the kinase buffer. The specific substrate will depend on the kinase being assayed (e.g., a synthetic peptide for EGFR or VEGFR-2).[18][19]

-

Prepare serial dilutions of the 4-anilinoquinazoline test compound in a suitable solvent (e.g., DMSO).

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the purified kinase enzyme to all wells except the negative control.

-

Initiate the reaction by adding the ATP/Substrate mix.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Quantitative Data Summary: Potency of Representative 4-Anilinoquinazoline Derivatives

| Compound | Target(s) | IC50 (nM) | Reference |

| Gefitinib | EGFR | ~20 | [1] |

| Erlotinib | EGFR | 2 | [12] |

| Lapatinib | EGFR/HER2 | 10.8 (EGFR), 9.8 (HER2) | [12] |

| Vandetanib | VEGFR-2/EGFR | 40 (VEGFR-2), 500 (EGFR) | [20] |

| ZD6474 | VEGFR-2/EGFR | 30 (VEGFR-2), 160 (EGFR) | [7] |

Cell-Based Assays

Cell-based assays are essential for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.

Protocol: Western Blot Analysis of Target Phosphorylation

This method is used to assess the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.[21]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A431 for EGFR, HUVEC for VEGFR-2) in appropriate growth medium.

-

Starve the cells of serum for several hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of the 4-anilinoquinazoline derivative for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR-2) for 10-15 minutes to induce kinase activation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target kinase and a loading control protein (e.g., GAPDH or β-actin).

-

Normalize the phospho-protein signal to the total protein and loading control signals.

-

Caption: A generalized workflow for Western blot analysis of kinase phosphorylation.

Chemical Proteomics for Unbiased Target Identification

Chemical proteomics is a powerful approach for identifying the direct binding partners of a small molecule within the complex environment of a cell lysate, enabling the discovery of both on-target and off-target interactions.[12][22]

Workflow: Affinity-Based Protein Profiling

Principle: A derivative of the 4-anilinoquinazoline inhibitor is synthesized with a linker that allows for its immobilization on a solid support (e.g., sepharose beads). The immobilized compound is then used as "bait" to capture its protein targets from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.[18]

Key Steps:

-

Probe Synthesis and Immobilization: Synthesize an analog of the 4-anilinoquinazoline derivative with a reactive group (e.g., an amine or alkyne) that allows for covalent attachment to activated beads.

-

Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue, ensuring that protein complexes are preserved.

-

Affinity Pull-Down: Incubate the cell lysate with the inhibitor-conjugated beads. To distinguish specific binders from non-specific ones, a competition experiment is performed in parallel, where the lysate is pre-incubated with an excess of the free (non-immobilized) inhibitor.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins, often by boiling in SDS-PAGE sample buffer.

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

-

-

Data Analysis: Proteins that are significantly enriched in the pull-down without the competitor compared to the pull-down with the competitor are considered high-confidence binding partners of the inhibitor.

Caption: A simplified workflow for chemical proteomics-based target identification.

Conclusion and Future Perspectives

The 4-anilinoquinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted cancer therapies. While EGFR and VEGFR remain the most prominent targets, ongoing research continues to unveil new kinase interactions, opening up possibilities for novel therapeutic applications. The methodologies outlined in this guide provide a robust framework for the identification, validation, and characterization of the biological targets of these and other kinase inhibitors. As our understanding of the kinome and its role in disease deepens, the strategic deployment of these powerful chemical tools, coupled with sophisticated analytical techniques, will undoubtedly continue to drive the discovery of the next generation of precision medicines.

References

-

Broussard, J. A., & Anders, C. K. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed. Retrieved from [Link]

-

Saleh, M. M., & El-Gazzar, M. G. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Future Medicinal Chemistry, 13(15), 1365-1393. Retrieved from [Link]

-

Li, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Retrieved from [Link]

-

Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. Retrieved from [Link]

-

Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1652-1664. Retrieved from [Link]

-

Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Retrieved from [Link]

-

Li, X., et al. (2017). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 22(9), 1469. Retrieved from [Link]

-

Invitrogen. (n.d.). Methods EGFR Biochemical Assays. Invitrogen. Retrieved from [Link]

-

ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. ResearchGate. Retrieved from [Link]

-

Singh, R. P., et al. (2011). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. Retrieved from [Link]

-

Elkins, J. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Retrieved from [Link]

-

Patsnap Synapse. (2025). How are target proteins identified for drug discovery?. Patsnap Synapse. Retrieved from [Link]

-

Kljun, J., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(3), 496-505. Retrieved from [Link]

-

Eurofins Discovery. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Eurofins Discovery. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Bioorganic Chemistry, 122, 105710. Retrieved from [Link]

-

Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 15-26. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical proteomics workflow. A small-molecule kinase inhibitor is.... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. ResearchGate. Retrieved from [Link]

-

Elkins, J. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 60(21), 8827-8837. Retrieved from [Link]

-

Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1652-1664. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 669935. Retrieved from [Link]

-

de Jonge, M. J. A., & Verweij, J. (2006). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical Pharmacokinetics, 45(2), 119-143. Retrieved from [Link]

-

Chen, J., et al. (2013). Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. Bioorganic & Medicinal Chemistry Letters, 23(21), 5859-5863. Retrieved from [Link]

-

Elkins, J. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. Retrieved from [Link]

-

Shewchuk, L., et al. (2000). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. Journal of Medicinal Chemistry, 43(1), 133-138. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Anilinoquinazolines 1, 2 and pharmacological evaluation. 29. ResearchGate. Retrieved from [Link]

-

Fry, D. W., et al. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. The Journal of Biological Chemistry, 269(15), 11131-11136. Retrieved from [Link]

-

Roberts, B. J., et al. (1998). Inhibition of growth of primary human tumour cell cultures by a 4-anilinoquinazoline inhibitor of the epidermal growth factor receptor family of tyrosine kinases. European Journal of Cancer, 34(12), 1940-1947. Retrieved from [Link]

-

Faghih, Z., et al. (2017). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences, 12(5), 425-433. Retrieved from [Link]

-

Bridges, A. J. (2001). The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. Current Medicinal Chemistry, 8(11), 1355-1367. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(48), 30206-30221. Retrieved from [Link]

Sources

- 1. promega.com.cn [promega.com.cn]

- 2. reactionbiology.com [reactionbiology.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. promega.com [promega.com]

- 5. revvity.com [revvity.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. promega.com [promega.com]

- 10. revvity.com [revvity.com]

- 11. promega.com [promega.com]

- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. ADP-Glo™ Kinase Assay Protocol [promega.kr]

- 18. promega.com [promega.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. revvity.com [revvity.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

An In-Depth Technical Guide to the Biological Activity of CAS Number 612501-52-7: A Key Metabolite of Gefitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 612501-52-7 identifies the chemical entity 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol. This molecule belongs to the 4-anilinoquinazoline class of compounds, a scaffold renowned for its potent inhibitory activity against various protein kinases. Of particular significance, this compound is a known human metabolite of Gefitinib (Iressa®), a widely used targeted therapy for non-small cell lung cancer (NSCLC)[1][2]. In this context, it is commonly referred to as O-Desmorpholinopropyl Gefitinib. Understanding the biological activity of this metabolite is crucial for a comprehensive grasp of Gefitinib's pharmacology, including its efficacy, potential for off-target effects, and the development of resistance mechanisms. This technical guide provides a detailed exploration of the known and inferred biological activities of CAS 612501-52-7, its mechanism of action, and its relevance in the field of oncology drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of a compound is fundamental to its biological investigation. The key properties of 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol are summarized in the table below.

| Property | Value |

| CAS Number | 612501-52-7 |

| Molecular Formula | C₁₅H₁₁ClFN₃O₂ |

| Molecular Weight | 319.72 g/mol |

| IUPAC Name | 4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol |

| Synonyms | O-Desmorpholinopropyl Gefitinib, 4-(3-Chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline |

| Physical Form | Solid |

| Purity | Typically >97% (as commercially available) |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Inferred Biological Activity and Mechanism of Action: An EGFR Tyrosine Kinase Inhibitor

The primary biological activity of 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol is inferred from its structural similarity to and its origin as a metabolite of Gefitinib, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for ATP-competitive inhibition of EGFR.

The EGFR Signaling Pathway

The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating key pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are central to cancer cell growth and survival.

Figure 1: Simplified EGFR Signaling Pathway.

Mechanism of Inhibition

Like its parent compound Gefitinib, 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol is presumed to act as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. The quinazoline core mimics the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of the kinase. The anilino side chain provides crucial interactions with specific amino acid residues within this pocket, conferring selectivity and potency. By occupying the ATP-binding site, the compound prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation and promoting apoptosis.

Figure 2: Mechanism of ATP-Competitive Kinase Inhibition.

Metabolic Generation of CAS 612501-52-7 from Gefitinib

Gefitinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor[3][4][5]. One of the significant metabolic pathways is the O-dealkylation of the morpholinopropoxy side chain at the 6-position of the quinazoline ring. This metabolic transformation results in the formation of 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol (CAS 612501-52-7).

Experimental Protocol: In Vitro Metabolism of Gefitinib

The following is a generalized protocol for studying the in vitro metabolism of Gefitinib to form O-Desmorpholinopropyl Gefitinib using human liver microsomes.

Materials:

-

Gefitinib

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Gefitinib in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the Gefitinib stock solution to the mixture.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol using a validated LC-MS/MS method.

Biological Significance and Future Directions

The formation of 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol as a metabolite of Gefitinib has several important implications for drug development and clinical practice:

-

Pharmacological Activity of the Metabolite: A key question is whether this metabolite retains significant inhibitory activity against EGFR. If so, it could contribute to the overall therapeutic effect of Gefitinib. Conversely, if it has reduced activity, its formation could represent a pathway of drug inactivation.

-

Potential for Off-Target Effects: The metabolite may exhibit a different kinase selectivity profile compared to the parent drug, potentially leading to off-target effects and associated toxicities.

-

Drug-Drug Interactions: The metabolic pathway leading to this compound is dependent on CYP3A4. Co-administration of drugs that induce or inhibit CYP3A4 could alter the plasma concentrations of both Gefitinib and its metabolites, impacting efficacy and safety.

-

Role in Acquired Resistance: Alterations in drug metabolism, leading to an increased rate of conversion to less active metabolites, could be a mechanism of acquired resistance to Gefitinib.

Further research is warranted to fully characterize the biological activity of CAS 612501-52-7. This should include in vitro kinase assays to determine its IC₅₀ against EGFR and a panel of other kinases, as well as cell-based assays to assess its anti-proliferative effects in various cancer cell lines. Such studies will provide a more complete understanding of the pharmacological profile of Gefitinib and may inform the design of next-generation EGFR inhibitors with improved metabolic stability and efficacy.

References

- Li, J., et al. (2014). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism, 15(8), 805-818.

- Hernandez-Boussard, T., et al. (2021). An Evidence-Based Framework for Evaluating Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 110(3), 665-675.

- Li, J., et al. (2007). Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes. Clinical Cancer Research, 13(12), 3731-3737.

- Plumb, R. S., et al. (2019). The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. Metabolites, 9(10), 223.

- Wang, L., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS ONE, 15(7), e0236528.

- McKillop, D., et al. (2004). In vitro metabolism of gefitinib in human liver microsomes. Xenobiotica, 34(11-12), 983-1000.

- Gandin, V., et al. (2013). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. BMC Cancer, 13, 35.

- Plumb, R. S., et al. (2022). Detection of pharmacolipidodynamic effects following the intravenous and oral administration of gefitinib to C57Bl/6JRj mice by rapid UHPLC-MS analysis of plasma. Scientific Reports, 12(1), 11467.

- McKillop, D., et al. (2005). Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Xenobiotica, 35(2), 167-185.

- TCI Chemicals. 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol. [URL: https://www.tcichemicals.com/IN/en/p/C3171]

- PubChem. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10471217]

- CymitQuimica. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolino. [URL: https://www.cymitquimica.com/base/producto/184475-71-6]

- Ashby, C. R., Jr., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 26(16), 4945.

- Barbosa, A. J. M., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv.

Sources

- 1. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | C15H11ClFN3O2 | CID 10471217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-q… [cymitquimica.com]

- 3. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]